molecular formula C21H25NO5S B11399535 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-(4-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11399535
M. Wt: 403.5 g/mol
InChI Key: MVFHHRCZNJOPOT-UHFFFAOYSA-N
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Description

“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE” is a complex organic compound that features a thiolane ring, a methoxyphenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE” typically involves multiple steps:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Phenoxyacetamide Moiety: This can be synthesized through nucleophilic substitution reactions involving phenol derivatives and acylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Probes: The compound could be used to study biochemical pathways involving sulfur-containing rings.

Medicine

    Drug Development:

Industry

    Polymer Synthesis: The compound could be used as a monomer or additive in polymer production.

Mechanism of Action

The mechanism of action of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE” would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiolane ring and aromatic groups could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiolan-3-yl derivatives: Compounds with similar sulfur-containing rings.

    Methoxyphenyl derivatives: Compounds with methoxy-substituted aromatic rings.

    Phenoxyacetamide derivatives: Compounds with similar acetamide linkages.

Uniqueness

The combination of the thiolane ring, methoxyphenyl group, and phenoxyacetamide moiety in “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE” makes it unique. This unique structure could confer specific chemical reactivity and biological activity not seen in other compounds.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H25NO5S/c1-16-6-8-19(9-7-16)27-14-21(23)22(18-10-11-28(24,25)15-18)13-17-4-3-5-20(12-17)26-2/h3-9,12,18H,10-11,13-15H2,1-2H3

InChI Key

MVFHHRCZNJOPOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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